Cas no 933196-12-4 (1-(3-methylbenzoyl)-3-(4-methylphenyl)-1,4-diazaspiro4.5dec-3-en-2-one)

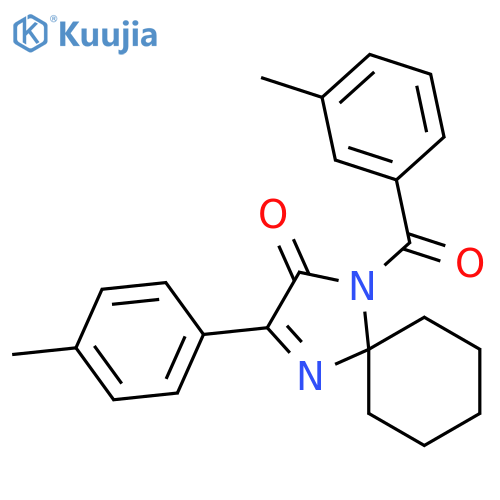

933196-12-4 structure

商品名:1-(3-methylbenzoyl)-3-(4-methylphenyl)-1,4-diazaspiro4.5dec-3-en-2-one

CAS番号:933196-12-4

MF:C23H24N2O2

メガワット:360.448865890503

CID:5363104

1-(3-methylbenzoyl)-3-(4-methylphenyl)-1,4-diazaspiro4.5dec-3-en-2-one 化学的及び物理的性質

名前と識別子

-

- 1-(3-methylbenzoyl)-3-(4-methylphenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one

- 1-(3-methylbenzoyl)-3-(p-tolyl)-1,4-diazaspiro[4.5]dec-3-en-2-one

- 4-(3-methylbenzoyl)-2-(4-methylphenyl)-1,4-diazaspiro[4.5]dec-1-en-3-one

- 1-(3-methylbenzoyl)-3-(4-methylphenyl)-1,4-diazaspiro4.5dec-3-en-2-one

-

- インチ: 1S/C23H24N2O2/c1-16-9-11-18(12-10-16)20-22(27)25(23(24-20)13-4-3-5-14-23)21(26)19-8-6-7-17(2)15-19/h6-12,15H,3-5,13-14H2,1-2H3

- InChIKey: WYYWTNRXXNWLAO-UHFFFAOYSA-N

- ほほえんだ: O=C1C(C2C=CC(C)=CC=2)=NC2(CCCCC2)N1C(C1C=CC=C(C)C=1)=O

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 27

- 回転可能化学結合数: 2

- 複雑さ: 612

- 疎水性パラメータ計算基準値(XlogP): 4.8

- トポロジー分子極性表面積: 49.7

1-(3-methylbenzoyl)-3-(4-methylphenyl)-1,4-diazaspiro4.5dec-3-en-2-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F3411-4866-20mg |

1-(3-methylbenzoyl)-3-(4-methylphenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one |

933196-12-4 | 20mg |

$99.0 | 2023-09-10 | ||

| Life Chemicals | F3411-4866-10μmol |

1-(3-methylbenzoyl)-3-(4-methylphenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one |

933196-12-4 | 10μmol |

$69.0 | 2023-09-10 | ||

| Life Chemicals | F3411-4866-10mg |

1-(3-methylbenzoyl)-3-(4-methylphenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one |

933196-12-4 | 10mg |

$79.0 | 2023-09-10 | ||

| Life Chemicals | F3411-4866-3mg |

1-(3-methylbenzoyl)-3-(4-methylphenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one |

933196-12-4 | 3mg |

$63.0 | 2023-09-10 | ||

| Life Chemicals | F3411-4866-20μmol |

1-(3-methylbenzoyl)-3-(4-methylphenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one |

933196-12-4 | 20μmol |

$79.0 | 2023-09-10 | ||

| Life Chemicals | F3411-4866-5μmol |

1-(3-methylbenzoyl)-3-(4-methylphenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one |

933196-12-4 | 5μmol |

$63.0 | 2023-09-10 | ||

| Life Chemicals | F3411-4866-2μmol |

1-(3-methylbenzoyl)-3-(4-methylphenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one |

933196-12-4 | 2μmol |

$57.0 | 2023-09-10 | ||

| Life Chemicals | F3411-4866-5mg |

1-(3-methylbenzoyl)-3-(4-methylphenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one |

933196-12-4 | 5mg |

$69.0 | 2023-09-10 | ||

| Life Chemicals | F3411-4866-2mg |

1-(3-methylbenzoyl)-3-(4-methylphenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one |

933196-12-4 | 2mg |

$59.0 | 2023-09-10 | ||

| Life Chemicals | F3411-4866-1mg |

1-(3-methylbenzoyl)-3-(4-methylphenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one |

933196-12-4 | 1mg |

$54.0 | 2023-09-10 |

1-(3-methylbenzoyl)-3-(4-methylphenyl)-1,4-diazaspiro4.5dec-3-en-2-one 関連文献

-

Yue Guo,Bochen Liu,Zhao Chen,Weidong Song,Naifan Tian,Wenhai Wu,Xiaokun Fan,Yunfeng Zhan,Fanyuan Meng,Qingguang Zeng J. Mater. Chem. C, 2021,9, 10381-10387

-

Alexander J. Blake,Neil R. Champness,Paul A. Cooke,James E. B. Nicolson Chem. Commun., 2000, 665-666

-

Jayaraman Jayabharathi,Annadurai Prabhakaran,Chockalingam Karunakaran,Venugopal Thanikachalam,Munusamy Sundharesan RSC Adv., 2016,6, 18718-18736

-

Anna Maroń,Katarzyna Czerwińska,Barbara Machura,Luis Raposo,Catarina Roma-Rodrigues,Alexandra R. Fernandes,Jan G. Małecki,Agata Szlapa-Kula,Slawomir Kula,Stanisław Krompiec Dalton Trans., 2018,47, 6444-6463

-

Hideyuki Shinmori,Chihiro Mochizuki Chem. Commun., 2017,53, 6569-6572

933196-12-4 (1-(3-methylbenzoyl)-3-(4-methylphenyl)-1,4-diazaspiro4.5dec-3-en-2-one) 関連製品

- 1424355-17-8((E)-3-[5-(2-Bromophenyl)thiophen-2-yl]-2-cyano-N-(1-methoxypropan-2-yl)prop-2-enamide)

- 5681-91-4(5-(2-methylpropyl)thiophene-2-carboxylic acid)

- 1207033-73-5(N-4-({4-(6-methylpyridazin-3-yl)oxyphenyl}sulfamoyl)phenylacetamide)

- 1692492-85-5(2-methyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo1,2-apyrimidine)

- 1804359-84-9(4-(Chloromethyl)-6-hydroxy-3-(trifluoromethoxy)pyridine-2-acetonitrile)

- 141043-16-5((3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride)

- 65999-71-5(4-(2-ethoxyethoxy)aniline Hydrochloride)

- 2228563-49-1(3-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-2,2-difluoropropan-1-amine)

- 2228276-05-7(4-hydroxy-1-(1,2,2,2-tetrafluoroethyl)cyclohexane-1-carboxylic acid)

- 1353972-47-0(2-((Methyl(piperidin-3-yl)amino)methyl)benzonitrile hydrochloride)

推奨される供給者

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬